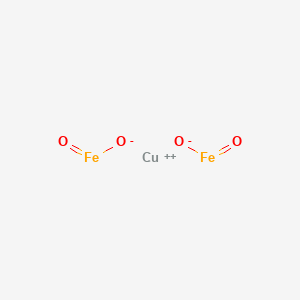

Copper iron oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of copper iron oxide nanoparticles has been extensively studied, with a focus on green synthesis methods due to their environmental benefits. Akintelu et al. (2020) highlighted the advantages of synthesizing copper oxide nanoparticles using biological methods, which are deemed cheaper, environmentally friendly, and scalable for large-scale production. The use of plant sources is emphasized for their relative abundance and efficiency in producing reducing and stabilizing agents required for nanoparticle synthesis (Akintelu et al., 2020).

Scientific Research Applications

Green Synthesis of Copper Iron Oxide Nanoparticles

Recent advancements have highlighted the importance of environmentally friendly methods for synthesizing metal oxide nanoparticles, including copper iron oxide. The green synthesis approach utilizes biological entities, such as plant extracts or microorganisms, offering a sustainable, cost-effective, and less toxic method compared to conventional chemical synthesis. This method not only aligns with eco-friendly principles but also enhances the biocompatibility of nanoparticles for various applications, particularly in biomedical fields (Samuel et al., 2022; Syeda et al., 2021).

Environmental Applications

Copper iron oxide nanoparticles exhibit remarkable properties for environmental remediation, including the adsorptive removal and photocatalytic degradation of organic pollutants in water. Their high surface area and reactive surface sites enable efficient interaction with contaminants, leading to their degradation or removal from the environment. This application is crucial for addressing water pollution and achieving sustainability goals (Gusain et al., 2019).

Biomedical Applications

In the biomedical sector, copper iron oxide nanoparticles are utilized for diagnostic and therapeutic purposes. Their magnetic properties make them suitable for magnetic resonance imaging (MRI) as contrast agents, improving the diagnosis of various diseases. Furthermore, their potential for targeted drug delivery and hyperthermia treatment of cancer showcases the versatility of copper iron oxide nanoparticles in enhancing treatment efficacy and targeting capabilities (Dheyab et al., 2020; Wang et al., 2021).

Safety And Hazards

Copper iron oxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, and serious eye damage/eye irritation . It is advised to avoid dust formation and ensure adequate ventilation when handling copper iron oxide .

Future Directions

Research on copper iron oxide nanoparticles is ongoing, with potential applications in areas such as medicine, energy storage, environmental cleaning, and electronics . The synthesis dependence of structural, optical, and antimicrobial properties for copper oxide nanoparticles is also being studied .

properties

IUPAC Name |

copper;oxido(oxo)iron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2Fe.4O/q+2;;;;;2*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKGMXNZSJMWAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Fe]=O.[O-][Fe]=O.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuFe2O4 |

Source

|

| Record name | copper(II) iron(II) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190714 |

Source

|

| Record name | CuFe2O4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper iron oxide | |

CAS RN |

37220-43-2 |

Source

|

| Record name | CuFe2O4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CuFe2O4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)